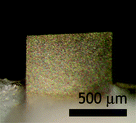In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
Analyst Pub Date: 2007-06-18 DOI: 10.1039/B704579D
Abstract
In this study, we have demonstrated in situ, all-electrical detection of Bacillus anthracis (BA) spores using lead magnesium niobate–lead titanate/tin (PMN-PT/Sn) piezoelectric microcantilever sensors (


Recommended Literature
- [1] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [2] Cu-Photoredox-catalyzed C(sp)–C(sp3) coupling of redox-active esters with terminal alkynes†
- [3] Crosstalk between arterial components and bioresorbable, 3-D printed poly-l-lactic acid scaffolds†
- [4] One-electron bonds are not “half-bonds”
- [5] Colorimetric sensor arrays for the detection and identification of antibiotics
- [6] XXIX.—Isomeric terpenes and their derivatives.—Part II.—On cymene from various sources
- [7] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [8] Embroidered electrochemical sensors for biomolecular detection†
- [9] New PCBM/carbon based electron transport layer for perovskite solar cells
- [10] MnO2 modified TiN nanotube arrays on Ti mesh for flexible supercapacitors electrode†

Journal Name:Analyst
Research Products
-
CAS no.: 123983-05-1
-
CAS no.: 185056-83-1
-
CAS no.: 102153-44-6
-
CAS no.: 157730-74-0









